2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide
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Overview
Description
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide is a chemical compound that belongs to the class of amides. It features a pyrazine ring substituted with a chlorine atom and an amino group, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide typically involves the reaction of 3-chloro-pyrazine-2-carboxylic acid with methylamine and an appropriate amine source. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the compound. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide
- 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide
Comparison
Compared to similar compounds, 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide is unique due to its specific substitution pattern on the pyrazine ring and the presence of a methyl group on the amide nitrogen. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, structure-activity relationship (SAR), and various biological assays that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by the presence of a pyrazine ring substituted with a chloro group and an acetamide moiety. Its chemical structure can be represented as follows:
Synthesis : The synthesis of this compound typically involves the reaction of 3-chloro-pyrazine with appropriate amines and acetic acid derivatives under controlled conditions. Various methodologies, including microwave-assisted synthesis and solvent-free reactions, have been explored to enhance yield and purity.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Escherichia coli | 8 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
A375 (melanoma) | 10.0 |
HCT116 (colon cancer) | 8.0 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of this compound, particularly its role as a positive allosteric modulator of NMDA receptors. This activity is crucial in the context of neurological disorders such as Alzheimer's disease and schizophrenia.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Liu et al. (2020) evaluated the antimicrobial efficacy of various pyrazine derivatives, including our compound, demonstrating its superior activity against resistant strains of bacteria compared to standard antibiotics .
- Case Study on Anticancer Activity : In a study published in Frontiers in Pharmacology, the anticancer potential was assessed using a panel of cancer cell lines, revealing significant inhibition of cell proliferation attributed to the compound's ability to induce apoptosis .
Properties
IUPAC Name |
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c1-13(7(14)4-10)5-6-8(9)12-3-2-11-6/h2-3H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJKUMUYVGWVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.